molecular formula C11H9FN2O2 B1346395 1-(2-Fluorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid CAS No. 948293-26-3

1-(2-Fluorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid

Cat. No. B1346395
M. Wt: 220.2 g/mol
InChI Key: XHKBTXNLXBMUBG-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid, also known as FMPCA, is a carboxylic acid with a fluorophenyl group and a pyrazole ring. It is an organic compound that has been used in a variety of scientific research applications.

Scientific Research Applications

Aurora Kinase Inhibition

A compound structurally related to 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, specifically designed to inhibit Aurora A kinase, suggests potential applications in cancer treatment. Aurora kinases are crucial for cell division, and their inhibition can be a strategy for cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

Crystal Structure Analysis

The synthesis and crystal structure determination of pyrazole compounds, including derivatives similar to the compound , have been reported. These studies help in understanding the molecular geometry and potential interactions of these compounds (Wan-Sin Loh et al., 2013).

Theoretical and Experimental Investigations

Research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of the compound, combined experimental and theoretical studies to provide insights into its structural and electronic properties. Such studies contribute to understanding the compound's reactivity and stability (S. Viveka et al., 2016).

Synthesis and Functionalization Reactions

Functionalization reactions involving pyrazole-carboxylic acid derivatives have been explored, highlighting the versatility of these compounds in synthesizing new molecules with potential bioactive properties (İ. Yıldırım & F. Kandemirli, 2006).

Coordination Complexes Synthesis

Synthesis and characterization of coordination complexes from pyrazole-dicarboxylate acid derivatives indicate the potential of these compounds in materials science, particularly in the development of new metal-organic frameworks (S. Radi et al., 2015).

Antibacterial Activity

Pyrazolopyridines, synthesized from derivatives similar to 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, have shown antibacterial activities, suggesting their potential application in developing new antibacterial agents (T. Maqbool et al., 2014).

properties

IUPAC Name

2-(2-fluorophenyl)-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-7-6-10(11(15)16)14(13-7)9-5-3-2-4-8(9)12/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKBTXNLXBMUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101197811
Record name 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid

CAS RN

948293-26-3
Record name 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948293-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Chen, XD Fu, HP Mu, XF Qin… - Journal of Chemical …, 2014 - journals.sagepub.com
Twenty eight aryl pyrazole derivatives containing 5-fluorouracil were designed and synthesised via the key intermediate 1-aryl-3-methyl-1H-pyrazole-5-carboxylic acid. The structures of …
Number of citations: 3 journals.sagepub.com

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